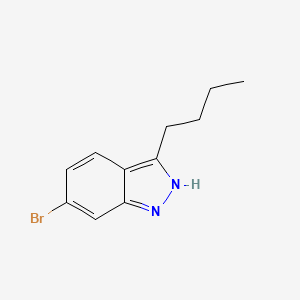![molecular formula C16H14ClNO3 B567323 3-Chloro-4'-(dimethylcarbamoyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1261915-64-3](/img/structure/B567323.png)
3-Chloro-4'-(dimethylcarbamoyl)-[1,1'-biphenyl]-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-Chloro-4’-(dimethylcarbamoyl)-[1,1’-biphenyl]-4-carboxylic acid” is a complex organic molecule. It contains a total of 36 bonds, including 22 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 tertiary amide (aromatic), and 1 hydroxyl group .
Synthesis Analysis
The synthesis of this compound might involve the use of dimethylcarbamoyl chloride as a reagent for transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups . The production of dimethylcarbamoyl chloride from phosgene and dimethylamine was reported as early as 1879 . It can be produced in high yields (90%) at 275 °C by reacting phosgene with gaseous dimethylamine in a flow reactor .Molecular Structure Analysis
The molecular formula of this compound is C16H14ClNO3 . It has an average mass of 303.740 Da and a monoisotopic mass of 303.066223 Da .Chemical Reactions Analysis
The compound might be involved in reactions with dimethylcarbamoyl chloride, which is a reagent for transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups . It might also be involved in reactions with pinacol boronic esters, which are highly valuable building blocks in organic synthesis .Physical And Chemical Properties Analysis
The compound is likely to be a solid at room temperature . Its exact physical and chemical properties such as color, density, hardness, and solubility are not available from the current information.Applications De Recherche Scientifique
Medicine: Antihypertensive Drugs
Biphenyl derivatives are widely used in medicine for their antihypertensive properties. They serve as structural moieties in compounds with pharmacological activities, including antihypertensive drugs .
Agriculture: Pesticides
The dimethylcarbamoyl group found in the compound is known for its use in pesticides. This group is transferred to alcoholic or phenolic hydroxyl groups to form dimethyl carbamates, which usually have pharmacological or pesticidal activities .
Organic Electronics: OLEDs
Biphenyl derivatives are significant intermediates in organic chemistry and are used as fluorescent layers in organic light-emitting diodes (OLEDs), contributing to advancements in display technology .
Pharmacology: Anti-inflammatory and Antimicrobial Agents
These derivatives are also used as anti-inflammatory and antimicrobial agents due to their biological activities. They play a role as non-steroidal anti-inflammatory drugs (NSAIDs) and have shown noteworthy biological activities .
Dermatology: Acne Treatment
6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoic acid, a biphenyl derivative, is used as a third-generation topical retinoid primarily for treating acne vulgaris .
Oncology: Cancer Treatment
Sonidegib, another biphenyl derivative, acts as a drug for basal cell carcinoma, showcasing the potential of these compounds in cancer treatment .
Biochemistry: Uric Acid Regulation
Biphenyl carboxylic acids have been recognized as weak URAT1 inhibitors, providing a new chemical prototype for urate-lowering effects and aiding in the design of novel anti-hypertensive agents .
Bone Health: Osteoclast Apoptosis Inducers
A novel class of biphenylcarboxylic acid derivatives inhibits osteoclastic bone resorption in vitro by promoting osteoclast apoptosis and preventing ovariectomy-induced bone loss in vivo .
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-4-[4-(dimethylcarbamoyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-18(2)15(19)11-5-3-10(4-6-11)12-7-8-13(16(20)21)14(17)9-12/h3-9H,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDCJNKVOIMOSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691351 |
Source


|
| Record name | 3-Chloro-4'-(dimethylcarbamoyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261915-64-3 |
Source


|
| Record name | 3-Chloro-4'-(dimethylcarbamoyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567245.png)

![7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B567248.png)

![tert-Butyl 11-oxo-5,10-diazaspiro[5.5]undecane-5-carboxylate](/img/structure/B567251.png)






![3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid](/img/structure/B567262.png)